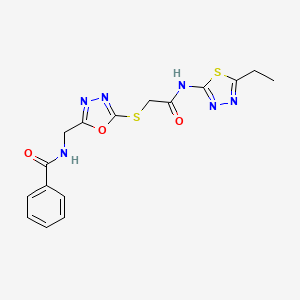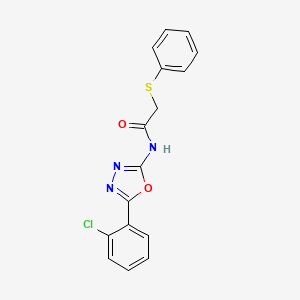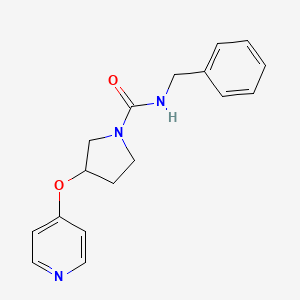
N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Aplicaciones Científicas De Investigación
Antimicrobial and Antilipase Activities
N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and its derivatives have been explored for their antimicrobial properties. In a study by Başoğlu et al. (2013), compounds with a similar structure exhibited good to moderate antimicrobial activity against various microorganisms. Additionally, some compounds showed antilipase activity (Başoğlu et al., 2013).
Anticancer Properties
The compound has been investigated for its potential anticancer properties. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines. These synthesized compounds also displayed good oral drug-like behavior (Tiwari et al., 2017).
Nematocidal Activity
A study by Liu et al. (2022) explored novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating significant nematocidal activities against certain nematodes. This study highlighted the potential of such compounds as lead compounds for developing new nematicides (Liu et al., 2022).
Molecular Rearrangements and Synthesis Methods
The photochemistry of 1,2,4-oxadiazoles, which share structural similarities with the compound , has been investigated for molecular rearrangements, leading to the synthesis of 1,2,4-thiadiazoles (Vivona et al., 1997). These studies provide insight into the synthetic pathways and potential chemical transformations of related compounds.
Antioxidant Properties
Research into thiadiazole derivatives, similar in structure to the compound, has indicated potential antioxidant properties. This was demonstrated through the synthesis and characterization of new derivatives by Al-Haidari and Al-Tamimi (2021), expanding the understanding of the compound’s potential applications (Al-Haidari & Al-Tamimi, 2021).
Complex Formation and Antibacterial Activity
The ability to form complexes with ions and the resulting antibacterial activity has been a focus of research. Chehrouri and Othman (2021) synthesized diazoles from acetic acid, leading to compounds that formed complexes with Pb(II) and Hg(II) ions and exhibited antibacterial effects (Chehrouri & Othman, 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1,3,4-thiadiazole, which has been found to have a wide range of therapeutic activities . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical Pathways
Given the potential dna-disrupting properties of 1,3,4-thiadiazole derivatives , it is plausible that the compound could affect pathways related to DNA replication and cell division.
Result of Action
Based on the potential dna-disrupting properties of 1,3,4-thiadiazole derivatives , it is possible that the compound could lead to the inhibition of cell growth and proliferation.
Propiedades
IUPAC Name |
N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-2-13-20-21-15(27-13)18-11(23)9-26-16-22-19-12(25-16)8-17-14(24)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,24)(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKFYAQTBITTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2858001.png)
![(2S,3R,4R,5S,6R)-2-({3-hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl}methyl)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858004.png)
![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)
![methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate](/img/structure/B2858006.png)
![1-[1-(Prop-2-enoyl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B2858008.png)
![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)
![N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2858012.png)



![3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2858022.png)
